molecular formula C10H15N3 B13707702 N,6,7-Trimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-amine

N,6,7-Trimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-amine

Cat. No.: B13707702
M. Wt: 177.25 g/mol
InChI Key: SBTVSVXGIQCJMG-UHFFFAOYSA-N
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Description

N,6,7-Trimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-amine is a nitrogen-containing heterocyclic compound. It is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,6,7-Trimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine with methylating agents under controlled conditions . The reaction is often catalyzed by transition metals such as palladium or copper, which facilitate the cyclization and methylation processes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization and methylation reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N,6,7-Trimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce fully saturated amines .

Scientific Research Applications

N,6,7-Trimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,6,7-Trimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,6,7-Trimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological properties. The presence of multiple methyl groups can enhance its lipophilicity and potentially improve its bioavailability .

Biological Activity

N,6,7-Trimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-amine (CAS: 2259698-30-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C10H15N3
  • Molecular Weight : 177.25 g/mol
  • Purity : 95%

Research indicates that this compound exhibits significant biological activities primarily through its interaction with various protein kinases. The compound has been evaluated for its potential as an inhibitor of key signaling pathways involved in cancer progression and inflammation.

Inhibition of Protein Kinases

A study highlighted the compound's inhibitory effects on several protein kinases:

Kinase IC50 (µM)
JAK30.36
NPM1-ALK0.54
cRAF[Y340D][Y341D]0.78

These results suggest that the compound may serve as a promising lead in the development of targeted therapies for cancers driven by these kinases .

Case Studies and Research Findings

  • Antitumor Activity :
    • In vitro studies have shown that derivatives of pyrrolopyridine compounds similar to N,6,7-trimethyl have demonstrated antitumor effects. The compound's ability to inhibit JAK3 and other kinases suggests a role in modulating pathways associated with tumor growth .
  • Anti-inflammatory Properties :
    • The compound has been predicted to possess anti-inflammatory properties with a probability exceeding 50%, indicating potential therapeutic applications in inflammatory diseases .
  • Chemoprotective Effects :
    • The biological evaluation predicts that this compound may exhibit chemoprotective effects against various forms of cellular damage and apoptosis .

Synthesis and Derivatives

The synthesis of this compound involves multi-step processes that typically include cyclization reactions leading to the formation of the pyrrole ring system. Variants such as 2-Boc-N,6,7-trimethyl derivatives have also been explored for enhanced stability and solubility .

Future Directions

The ongoing research into the biological activity of this compound indicates its potential as a scaffold for developing new therapeutic agents targeting cancer and inflammatory diseases. Further studies are needed to elucidate its mechanism of action fully and assess its efficacy in vivo.

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

N,6,7-trimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-amine

InChI

InChI=1S/C10H15N3/c1-6-7(2)13-10(11-3)9-5-12-4-8(6)9/h12H,4-5H2,1-3H3,(H,11,13)

InChI Key

SBTVSVXGIQCJMG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C2=C1CNC2)NC)C

Origin of Product

United States

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